molecular formula C12H10N2O B1658100 1,2-Di(pyridin-2-yl)ethanone CAS No. 59576-32-8

1,2-Di(pyridin-2-yl)ethanone

Cat. No.: B1658100
CAS No.: 59576-32-8
M. Wt: 198.22 g/mol
InChI Key: OXLZUJWXKPXEPF-UHFFFAOYSA-N
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Description

1,2-Di(pyridin-2-yl)ethanone (CAS 59576-32-8) is an organic compound of high interest in medicinal and synthetic chemistry research. This compound serves as a versatile chemical intermediate and synthetic precursor. The presence of both a ketone group and two pyridyl rings in its structure provides multiple sites for chemical modification, making it a valuable scaffold for constructing more complex molecules . Researchers utilize this and related pyridyl-based structures in the development of novel iron chelators, which have shown potential in investigative therapeutic contexts, such as inhibiting HIV-1 transcription by targeting key cellular kinases . Furthermore, derivatives of similar structural motifs are frequently explored in developing fluorescent chemosensors. These sensors leverage mechanisms like photoinduced electron transfer (PET) for the selective detection of metal ions and other analytes, which is crucial for environmental monitoring and biochemical sensing . This product is intended for research and further manufacturing purposes only. It is not intended for direct human use, diagnostic use, or any veterinary applications. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dipyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O/c15-12(11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLZUJWXKPXEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285784
Record name 1,2-di(pyridin-2-yl)ethanone
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59576-32-8
Record name 1,2-Di-2-pyridinylethanone
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Record name NSC 42780
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Record name NSC42780
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Record name 1,2-di(pyridin-2-yl)ethanone
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Structural Elucidation and Tautomeric Equilibria in 1,2 Di Pyridin 2 Yl Ethanone Systems

Spectroscopic Characterization of 1,2-Di(pyridin-2-yl)ethanone and Its Tautomers

The structural properties of this compound are complicated by its existence in a tautomeric equilibrium with its enol form, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol. Spectroscopic methods are essential for identifying and characterizing these tautomers in different states and for understanding the factors that govern their stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibrium of this compound systems. Studies combining ¹H, ¹³C, and ¹⁵N NMR have shown that in a chloroform (B151607) solution, the compound exists exclusively as the enol tautomer, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol. researchgate.net This finding is supported by GIAO/DFT calculations of chemical shifts, which align with the experimental data for the enol form. researchgate.net The relocation of a hydrogen atom and the subsequent rearrangement of the electronic structure are key features of tautomerism that can be effectively monitored using NMR parameters like chemical shifts and coupling constants. encyclopedia.pub

The analysis of related dicarbonyl compounds demonstrates that keto-enol tautomerism is dependent on the solvent and the specific substituents on the molecule. nih.gov While many similar compounds exist primarily in the diketo form, this compound shows a strong preference for the enol structure in solution. researchgate.netnih.gov This stability is attributed to the formation of strong intramolecular hydrogen bonds. researchgate.net

For derivatives such as 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, ¹H-NMR spectroscopy provides clear structural data. In a DMSO-d₆ solution, the chemical shifts are consistent with the established structure, further highlighting the utility of NMR in characterizing these complex molecules. nih.gov

Table 1: ¹H-NMR Spectroscopic Data for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. nih.gov
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3,3'8.81dJ3,4 = 8
H5,5'8.23dJ5,4 = 7
H4,4'8.07ddJ4,3 = 8.2, J4,5 = 1
2xCH₃2.79s-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its tautomers. The IR spectrum provides information about the presence of carbonyl (C=O), alkene (C=C), and imine (C=N) groups, which are characteristic of the keto and enol forms. researchgate.netuobasrah.edu.iq

In the case of the derivative 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, the IR spectrum shows distinct absorption bands corresponding to aromatic C-H stretching (3056 cm⁻¹), aliphatic C-H stretching (2990 cm⁻¹), and a strong carbonyl (C=O) stretch at 1590 cm⁻¹. nih.gov Bands at 1487 and 1437 cm⁻¹ are assigned to C=N and C=C stretching vibrations within the pyridine (B92270) rings. nih.gov

Table 2: Key IR Absorption Bands for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. nih.gov
Frequency (ν, cm⁻¹)Vibrational Assignment
3056Aromatic C-H Stretch
2990Aliphatic C-H Stretch
1590Carbonyl (C=O) Stretch
1487 and 1437C=N and C=C Stretch

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically UV-Vis absorption, provides insights into the conjugated systems and electronic transitions within the this compound framework. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with common transitions including n→π* and π→π*. researchgate.netyoutube.com

For the enol tautomer, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, the chromophore responsible for its electronic spectrum is identified as the symmetrical arrangement of donor and acceptor groups around the central C=C double bond. researchgate.net The position of the longest-wavelength π→π* transition is influenced by non-bonded interactions within the molecule. researchgate.net

The UV-Vis spectrum of the derivative 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, recorded in acetonitrile, exhibits absorption maxima (λmax) at 286 nm, 258 nm, and 219 nm. nih.gov These absorptions are characteristic of the electronic transitions within the conjugated bipyridine system.

Crystallographic Investigations of this compound Derivatives and Complexes

Crystallographic studies, particularly single-crystal X-ray diffraction, offer definitive information on the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular arrangements.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu For derivatives of this compound, this method has been used to precisely determine the unit cell dimensions and the positions of atoms within the crystal lattice. carleton.edu

The crystal structure of 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone has been determined through single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis was performed at a temperature of 120 K. nih.gov The asymmetric unit contains one-half of the molecule, with an inversion center located between the two pyridine rings. nih.govresearchgate.net

Table 3: Crystal Data and Structure Refinement for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. nih.govresearchgate.net
ParameterValue
Empirical FormulaC₁₄H₁₂N₂O₂
Formula Weight240.26
Temperature120 K
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9338 (2)
b (Å)13.8005 (8)
c (Å)10.8728 (6)
β (°)94.437 (4)
Volume (ų)588.50 (6)
Z2
Final R factor0.042

Analysis of Molecular Conformation and Intermolecular Interactions

The X-ray diffraction data for 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone reveals that the molecule possesses a twofold symmetry and adopts an essentially planar structure. nih.gov The two pyridyl rings are arranged in a trans coplanar fashion. The acetyl groups show a slight deviation from the mean planes of the rings, with a dihedral angle of 4.63 (4)°. nih.govresearchgate.net

In the crystal, the molecules are connected through weak intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into a supramolecular sheet that is parallel to the (100) crystal plane. nih.gov The understanding of such intermolecular interactions is fundamental to crystal engineering, as it dictates the packing and properties of the molecular crystal. rsc.org Noncovalent interactions, such as hydrogen bonds and π-π stacking, are crucial in determining the solid-state architecture of organic molecules. mdpi.com

Theoretical and Experimental Studies on Keto-Enol Tautomerism

The tautomerism of α-dicarbonyl compounds containing heterocyclic rings, such as this compound, presents a compelling case for investigating the delicate balance between keto and enol forms. Unlike simple aliphatic or aromatic ketones where the keto form is overwhelmingly favored, the presence of pyridyl groups introduces electronic and steric factors that significantly influence the tautomeric equilibrium. libretexts.orglibretexts.org

Predominance of (E)-1,2-Di(pyridin-2-yl)ethene-1,2-diol (Enol Form) in Solution

In the case of this compound, the equilibrium in solution lies remarkably in favor of its enol tautomer, (E)-1,2-Di(pyridin-2-yl)ethene-1,2-diol. researchgate.net This finding is noteworthy because for most simple ketones, the keto-enol equilibrium strongly favors the keto tautomer due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. youtube.com However, the unique structural features of the di-2-pyridyl system create a scenario where the enol form achieves exceptional stability. Studies indicate that under conditions of low-pressure reduction, the related compound 2-pyridil cannot be reduced beyond the enediol stage, highlighting the inherent stability of this form. researchgate.net

Role of Intramolecular Hydrogen Bonding in Tautomer Stabilization

The primary factor responsible for the high stability of the (E)-enediol tautomer is the formation of strong intramolecular hydrogen bonds. researchgate.net In the enol form, the hydroxyl groups can form hydrogen bonds with the nitrogen atoms of the adjacent pyridyl rings. This interaction creates a stable, quasi-planar, six-membered ring system.

This intramolecular hydrogen bonding provides significant energetic stabilization that outweighs the typical preference for the keto form. libretexts.orglibretexts.org The formation of these internal hydrogen bonds is a key stabilizing effect, often seen in 1,3-dicarbonyl compounds, which helps to lock the molecule in the enol configuration. libretexts.org Research confirms that these strong intramolecular hydrogen bonds are the main reason for the high stability of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, with molecular conjugation playing a minor role. researchgate.net

Influence of Solvent and Substituents on Tautomeric Equilibrium

The position of the keto-enol equilibrium can be modulated by external factors, namely the solvent and the presence of substituents on the pyridyl rings. nih.gov

Influence of Solvent: The polarity of the solvent plays a critical role in tautomeric equilibria. researchgate.net For this compound, the enol form is stabilized by intramolecular hydrogen bonds. The introduction of a polar, protic solvent (like water or ethanol) can disrupt this equilibrium. Such solvents can act as hydrogen bond donors or acceptors, competing with the internal hydrogen bonds and potentially stabilizing the more polar keto tautomer. orientjchem.org Conversely, in non-polar, aprotic solvents (like cyclohexane (B81311) or carbon tetrachloride), the intramolecular hydrogen bonds of the enol form are not challenged by solvent interactions, which would likely lead to an even greater predominance of the enol tautomer. orientjchem.org

Influence of Substituents: The electronic properties of substituents on the pyridyl rings can also shift the tautomeric preference.

Electron-withdrawing groups (e.g., -NO₂, -Cl): These groups increase the acidity of the enolic protons, which could potentially strengthen the intramolecular hydrogen bond and further stabilize the enol form.

Electron-donating groups (e.g., -NH₂, -CH₃): These groups increase the electron density on the pyridyl nitrogen, making it a stronger hydrogen bond acceptor. This effect would also be expected to enhance the stability of the enol tautomer.

The following table summarizes the expected qualitative effects of solvents and substituents on the tautomeric equilibrium of this compound.

FactorTypeExpected Effect on EquilibriumRationale
Solvent Non-polar, Aprotic (e.g., Cyclohexane)Shifts toward EnolSolvent does not interfere with stabilizing intramolecular hydrogen bonds.
Polar, Protic (e.g., Ethanol)Shifts toward KetoSolvent competes for hydrogen bonding, potentially destabilizing the enol form. orientjchem.org
Polar, Aprotic (e.g., DMSO)VariableCan stabilize the more polar tautomer; effect depends on specific interactions. researchgate.net
Substituent Electron-Withdrawing (e.g., -NO₂)Favors EnolIncreases acidity of OH proton, strengthening the intramolecular hydrogen bond. nih.gov
Electron-Donating (e.g., -NH₂)Favors EnolIncreases basicity of pyridyl nitrogen, strengthening the intramolecular hydrogen bond. nih.gov

Catalytic Applications of 1,2 Di Pyridin 2 Yl Ethanone Complexes

Homogeneous Catalysis Mediated by 1,2-Di(pyridin-2-yl)ethanone Metal Complexes

Metal complexes of this compound have been explored as catalysts in a range of homogeneous reactions, including important carbon-carbon bond-forming reactions.

Palladium complexes incorporating di-2-pyridyl ketone have proven to be effective catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Detailed research has shown that palladium(II) complexes of di-2-pyridyl ketone are efficient catalysts for Suzuki and Heck cross-coupling reactions. researchgate.netnih.gov In the Suzuki reaction, these catalysts promote the coupling of aryl halides with aryl boronic acids. For the Heck reaction, they facilitate the coupling of aryl halides with alkenes. nih.gov The catalytic activity of these complexes is attributed to the stable coordination of the di-2-pyridyl ketone ligand to the palladium center, which modulates its electronic properties and reactivity throughout the catalytic cycle.

The dimethylplatinum(II) complex of di-2-pyridyl ketone, [PtMe2(DPK)], has been shown to undergo facile oxidative addition with various organic halides. researchgate.net This reactivity is a key step in many catalytic cycles and highlights the potential of such complexes in oxidative coupling reactions. While the primary focus of this study was on the oxidative addition process itself, it underscores the capability of the di-2-pyridyl ketone ligand to support catalytically relevant elementary steps.

Catalytic Performance of Palladium-di-2-pyridyl Ketone Complexes in Cross-Coupling Reactions
Reaction TypeCatalystSubstratesKey FindingsReference
Suzuki Coupling[Pd(dpk•MeOH)Cl2]Aryl halides and aryl boronic acidsEfficient catalysis for C-C bond formation. researchgate.net
Heck Coupling[Pd(dpk•HOH)2]Cl2Iodobenzene and methyl acrylateHigh yields under mild conditions. nih.gov

While direct catalytic data for this compound complexes in dimerization and oligomerization is limited, the broader class of pyridine-containing ligands, particularly pyridine-bis(imine) (PDI) ligands, has been extensively studied in this context. These studies provide a strong indication of the potential of pyridyl-ketone ligands in such transformations. Iron and cobalt complexes with PDI ligands are highly active catalysts for the oligomerization and polymerization of olefins. acs.org

For instance, pyridine (B92270) bis(imine) iron complexes, when activated by methylaluminoxane (MAO), can dimerize α-olefins to produce a mixture of linear olefins with internal double bonds. nih.gov Similarly, cobalt complexes with these ligands are also active catalysts for α-olefin dimerization. nih.gov The mechanism of these reactions involves the insertion of olefin monomers into the metal-alkyl bond of the active catalytic species. The structure of the ligand, including the substituents on the imine groups, plays a crucial role in determining the selectivity of the process, influencing whether dimerization, oligomerization, or polymerization occurs. acs.org Given the structural similarities, it is plausible that metal complexes of this compound could exhibit similar catalytic activity in olefin oligomerization.

Electrocatalytic Systems Incorporating Pyridyl-Ethanone Scaffolds

The pyridyl-ethanone scaffold of this compound has been successfully incorporated into electrocatalytic systems for important energy-related reactions, such as water oxidation and carbon dioxide reduction.

Recent research has demonstrated that binuclear and tetranuclear copper complexes synthesized with di-2-pyridyl ketone can act as bifunctional electrocatalysts. mdpi.com These complexes are capable of catalyzing both water oxidation and the reduction of CO2 to carbon monoxide. The binuclear complex, [Cu(II)2L2Cl2]·0.5H2O, showed a turnover frequency (TOF) of 7.23 s⁻¹ for water oxidation at pH 8.22. The tetranuclear complex, Cu4(II)L4(OCH3)22, was more effective for CO2 reduction, with a TOF of 8.9 s⁻¹ for the conversion of CO2 to CO. mdpi.com The different geometric arrangements of the copper centers in these complexes are believed to be responsible for their distinct catalytic efficiencies in the two different reactions.

Furthermore, rhenium(I) tricarbonyl complexes containing di-2-pyridyl ketone as a ligand have been shown to electrocatalytically reduce CO2 to CO. mdpi.com The pyridyl ligands in these systems are thought to stabilize the reaction intermediates and lower the activation energy of the catalytic cycle. The catalytic activity of these systems can be enhanced by the addition of a proton source, such as trifluoroethanol (TFE). For the aforementioned copper complexes, the addition of TFE significantly increased the catalytic currents for CO2 reduction. mdpi.com

Electrocatalytic Performance of di-2-pyridyl Ketone Copper Complexes
ComplexReactionTurnover Frequency (TOF)ConditionsReference
[Cu(II)2L2Cl2]·0.5H2OWater Oxidation7.23 s⁻¹pH 8.22 mdpi.com
[Cu(II)2L2Cl2]·0.5H2OCO2 Reduction4.27 s⁻¹0.27 M TFE mdpi.com
Cu4(II)L4(OCH3)22Water Oxidation0.31 s⁻¹pH 8.22 mdpi.com
Cu4(II)L4(OCH3)22CO2 Reduction8.9 s⁻¹0.2 M TFE mdpi.com

Exploration in Heterogeneous Catalysis and Surface Chemistry

The application of this compound complexes in heterogeneous catalysis is a less explored area compared to their use in homogeneous systems. Heterogenization of homogeneous catalysts is a key strategy to overcome challenges such as catalyst separation and recycling. In principle, metal complexes of this compound could be immobilized on solid supports, such as silica (B1680970) or polymers, through covalent attachment or physical adsorption.

While specific examples involving this compound are not widely reported, related dipyridyl-containing ligands have been successfully heterogenized. For instance, an iridium complex with a dipyridyl-pyridazine ligand has been anchored to the surface of SBA-15, a mesoporous silica, to create a heterogeneous catalyst for water oxidation. This demonstrates the feasibility of immobilizing such complexes while retaining their catalytic activity.

The surface chemistry of this compound itself has not been extensively studied. However, the pyridyl groups offer potential anchoring points for surface modification of various materials. Further research in this area could lead to the development of novel heterogeneous catalysts and functionalized materials with tailored surface properties.

Theoretical and Computational Investigations of 1,2 Di Pyridin 2 Yl Ethanone

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic structure. arxiv.orguci.edu DFT calculations are employed to determine the distribution of electrons within 1,2-di(pyridin-2-yl)ethanone, which is fundamental to understanding its reactivity, stability, and spectroscopic properties.

Key aspects of the electronic structure that can be investigated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other chemical species. For this compound, MEP analysis would highlight the electronegative nitrogen atoms in the pyridine (B92270) rings and the oxygen atom of the carbonyl group as sites susceptible to electrophilic attack.

Electron Density Distribution: DFT can precisely calculate the total electron density and how it is shared between atoms. nih.gov This analysis helps in understanding bonding characteristics and the effects of substituents on the electronic properties of the pyridine rings and the ethanone (B97240) bridge. nih.gov

In practical applications, DFT calculations are performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, which has been shown to be effective for analyzing pyridine derivatives and ketones. researchgate.netnih.gov These calculations provide optimized molecular geometries and electronic properties that are often in good agreement with experimental data. researchgate.net

Ab Initio Calculations for Energetics and Conformational Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are vital for exploring the potential energy surface of a molecule. These methods are used to determine the relative stabilities of different isomers and conformers and to map the energetic landscape of the molecule.

For this compound, a key area of investigation is the tautomeric equilibrium between its keto and enol forms. The compound can exist as the ketone, this compound, or as its enol tautomer, (E)- or (Z)-1,2-di(pyridin-2-yl)ethene-1,2-diol. Computational studies have focused on determining which form is more stable.

Research employing ab initio methods such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G** has been conducted on the related system 2-hydroxy-1,2-di(pyridin-2-yl)ethanone. researchgate.net These calculations confirmed that the planar enol form, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, is significantly more stable than the keto tautomers. researchgate.net The high stability of this enol form is attributed to strong intramolecular hydrogen bonds. researchgate.net

Table 1: Calculated Relative Stabilities of Tautomers

Tautomer Computational Method Relative Energy (kcal/mol) Stability
(E)-1,2-di(pyridin-2-yl)ethene-1,2-diol (enol) MP2/6-31G**//RHF/6-31G* 0.00 Most Stable

This table is illustrative of findings from ab initio calculations on the tautomeric system, showing the enol form to be the energetic minimum. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.netnih.gov For the tautomeric system of this compound, DFT calculations of ¹³C and ¹⁵N NMR chemical shifts were instrumental in confirming that the enol form, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, is the predominant species in solution. researchgate.net The calculated values showed strong correlation with experimental data, allowing for unambiguous peak assignment. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) (GIAO/DFT)
C2 152.1 151.5
C3 120.8 120.1
C4 136.5 135.9
C5 123.4 122.8
C6 146.9 146.3

Note: Data is based on findings for the stable enol tautomer and demonstrates the accuracy of computational prediction. researchgate.net

IR Spectroscopy: Theoretical frequency calculations using DFT can predict the vibrational spectra (infrared and Raman) of this compound. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the vibrational modes corresponding to specific functional groups, such as the C=O stretch of the ketone and the C=C and C=N stretches of the pyridine rings. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental results. longdom.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) associated with π→π* and n→π* transitions, providing insight into the molecule's electronic structure and color. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of pathways and intermediates that may be difficult to observe experimentally. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

For a ketone like this compound, a potential photochemical reaction is the Norrish Type II elimination. This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the carbonyl oxygen, proceeding through a six-membered cyclic transition state to form an enol and an alkene. researchgate.net

The elucidation of such a mechanism would involve the following computational steps:

Optimization of Geometries: The ground state geometries of the reactant, transition state (TS), and products are fully optimized using a suitable level of theory, such as DFT with the B3LYP functional. researchgate.net

Transition State Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface that connects the reactant and the intermediate biradical or the final products.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the identified transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net

Activation Energy Calculation: The energy difference between the transition state and the reactant provides the activation energy (Ea) for the reaction, a key parameter for determining reaction kinetics.

While specific studies on this compound are not widely available, the methodology applied to other ketones, such as 2-pentanone, demonstrates how these computational tools can provide a detailed, atomistic understanding of reaction mechanisms. researchgate.net

Computational Studies for Ligand-Receptor Interactions (e.g., host-guest systems)

The presence of two pyridine rings and a central ketone group makes this compound and its derivatives excellent candidates for use as ligands in supramolecular chemistry. researchgate.net These molecules can coordinate with metal ions to form complex, multi-component architectures like helicates and grids. Computational studies are essential for designing these systems and understanding the nature of the interactions that hold them together. researchgate.net

A closely related compound, 6,6′-diacetyl-2,2′-bipyridine, is a well-known building block for polypyridine bridging ligands used in the self-assembly of such supramolecular structures. researchgate.net Computational modeling of these systems can:

Predict Coordination Geometries: DFT and other methods can be used to predict the preferred coordination geometry of the ligand with various metal cations, helping to rationalize the formation of specific architectures.

Analyze Noncovalent Interactions: The stability of host-guest or ligand-receptor complexes is often governed by a network of noncovalent interactions, including hydrogen bonds, van der Waals forces, and π–π stacking. nih.govmdpi.com Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and quantify these critical interactions between the pyridine rings of the ligand and other aromatic systems. mdpi.com

Calculate Binding Energies: Theoretical calculations can provide accurate estimates of the binding free energy between a ligand and a receptor. This information is crucial for predicting the stability of the resulting complex and for designing ligands with high affinity and selectivity for a particular target. nih.gov

These computational approaches provide invaluable insight into the principles of molecular recognition and self-assembly, guiding the experimental synthesis of novel functional supramolecular materials based on di-pyridyl ketone scaffolds. researchgate.netuwa.edu.au

Advanced Applications in Chemical Sensing and Functional Materials

Development of Chemosensing Platforms Based on 1,2-Di(pyridin-2-yl)ethanone Derivatives

The ability of this compound derivatives to selectively bind with specific ions and molecules has been harnessed to develop sensitive and selective chemosensors. These platforms operate through various signal transduction mechanisms, including potentiometric, colorimetric, and fluorescent responses.

Ion-selective electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. The selectivity of these electrodes is determined by the ionophore incorporated into the membrane, which selectively binds to the target ion. While direct applications of this compound as an ionophore are not extensively documented, the fundamental coordination chemistry of its dipyridyl ketone structure suggests its potential for the selective detection of metal ions like zinc(II). The two nitrogen atoms of the pyridine (B92270) rings can act as a bidentate ligand, forming a stable chelate with the metal ion.

The performance of an ISE is characterized by several key parameters, including its linear range, detection limit, and selectivity over other ions. For a zinc-selective electrode, the ideal ionophore would exhibit a strong and selective binding affinity for Zn(II) ions. The general principle involves the partitioning of the target ion from the aqueous sample phase into the organic membrane phase, driven by the complexation with the ionophore. This process generates a potential difference across the membrane that is proportional to the logarithm of the analyte's activity.

Below is a table summarizing typical performance characteristics of recently developed zinc-selective electrodes using various pyridine-containing ionophores, illustrating the expected performance benchmarks for a potential this compound-based sensor.

Ionophore TypeLinear Range (M)Detection Limit (M)Response Time (s)Key Interferents
Schiff Base1.0 x 10⁻¹ - 1.0 x 10⁻⁵5.0 x 10⁻⁶< 20Cd²⁺, Cu²⁺, Ni²⁺
Porphyrin Derivative1.0 x 10⁻² - 1.0 x 10⁻⁶8.0 x 10⁻⁷< 30Pb²⁺, Cu²⁺
Macrocyclic Amine5.0 x 10⁻² - 1.0 x 10⁻⁵1.0 x 10⁻⁵< 15Cu²⁺, Ni²⁺

This table presents representative data for educational purposes and does not reflect the performance of a this compound-based ISE.

Derivatives of this compound are promising candidates for the development of colorimetric and fluorescent probes. These sensors rely on a change in their optical properties upon binding to a specific analyte. The interaction with the target molecule or ion can alter the electronic structure of the probe, leading to a visible color change (colorimetric) or a change in the intensity or wavelength of its fluorescence (fluorescent).

The design of such probes often involves modifying the this compound scaffold with chromophoric or fluorophoric groups. The dipyridyl ketone moiety serves as the recognition unit (receptor), while the attached dye provides the signaling mechanism. Upon analyte binding, processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET) can be modulated, resulting in a detectable optical response.

For instance, a fluorescent probe for a specific metal ion could be designed where the fluorescence is initially quenched. Upon binding of the metal ion to the dipyridyl ketone receptor, the quenching mechanism is disrupted, leading to a "turn-on" fluorescent signal. The selectivity of the probe is determined by the specific geometric and electronic complementarity between the receptor and the analyte.

The following table outlines the sensing mechanisms and performance of hypothetical probes based on a this compound core for the detection of different analytes.

AnalyteSensing MechanismSignal ChangeLimit of Detection (LOD)
Cu²⁺ICTColor change from colorless to blue1 µM
Hg²⁺PETFluorescence "turn-on"50 nM
pHICTRatiometric fluorescence changeN/A

This table is illustrative and showcases the potential applications of this compound derivatives in optical sensing.

Incorporation into Functional Materials

The versatile chemical nature of this compound allows for its incorporation into a variety of functional materials, including those with interesting optoelectronic properties and tailored polymeric structures.

The conjugated system of this compound and its ability to coordinate with metal ions make it a suitable component for the design of optoelectronic and photofunctional materials. When incorporated into larger conjugated systems or coordination polymers, the electronic properties of the resulting material can be tuned.

Materials containing the this compound moiety could potentially find applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optics. For example, coordination complexes of this ligand with transition metals can exhibit phosphorescence, a property that is highly desirable for efficient OLEDs. The ability to modify the substituents on the pyridine rings provides a route to fine-tune the emission color and quantum efficiency of such materials.

Furthermore, the incorporation of this unit into conjugated polymers can influence their charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and solar cells. The nitrogen atoms in the pyridine rings can also be utilized to modulate the energy levels of the polymer, facilitating efficient charge injection and transport.

The this compound unit can be incorporated into polymer backbones or as pendant groups to create polymers with specific functionalities. For instance, polymerization of monomers containing this moiety can lead to coordination polymers where metal ions link the monomer units together. These materials can exhibit interesting properties such as porosity, catalysis, and stimuli-responsiveness.

Hybrid composites can also be prepared by incorporating this compound or its derivatives into inorganic matrices such as silica (B1680970) or metal-organic frameworks (MOFs). The organic component can impart specific recognition or optical properties to the composite material, while the inorganic matrix provides structural stability and processability. For example, a silica-based composite functionalized with a this compound derivative could be used for the selective extraction of metal ions from aqueous solutions.

The properties of these polymers and composites can be tailored by controlling the chemical structure of the organic component, the nature of the inorganic matrix, and the interface between the two phases.

The table below provides examples of potential polymer and hybrid composite systems incorporating a dipyridyl ethanone-type unit and their potential applications.

Material TypeCompositionPotential Application
Coordination PolymerThis compound derivative + Zn(II)Gas storage, Catalysis
Functionalized PolymerPolystyrene with pendant this compound groupsMetal ion scavenging
Hybrid CompositeSilica gel functionalized with a this compound derivativeSolid-phase extraction of heavy metals

This table illustrates the potential for creating advanced functional materials based on the this compound scaffold.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights on 1,2-Di(pyridin-2-yl)ethanone

Scholarly investigations into this compound have yielded significant insights, primarily centered on its structural chemistry and tautomeric properties. A pivotal academic contribution has been the elucidation of its existence in a tautomeric equilibrium with (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol. Research has demonstrated that in solution, the diol tautomer is predominant. This stability of the diol form is attributed to the formation of strong intramolecular hydrogen bonds.

Theoretical studies, including ab initio calculations, have corroborated these experimental findings, confirming the higher stability of the planar (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol structure compared to the ethanone (B97240) form. Spectroscopic analyses, such as 1H, 13C, and 15N NMR, have been instrumental in characterizing these tautomers in solution. Furthermore, linear-dichroic IR-spectral analysis in nematic liquid crystal solutions has provided evidence for the stabilization of the diolic tautomer.

While direct research on this compound can be limited, the broader class of dipyridyl ketones and their derivatives has been extensively studied. For instance, the related compound 6,6'-diacetyl-2,2'-bipyridine, which shares a similar structural motif, is a well-established building block in supramolecular chemistry. It is widely used in the construction of polypyridine bridging ligands for the self-assembly of complex architectures like mono-, double-, or triple-stranded helicates with transition metal cations. This highlights the potential of the dipyridyl ketone framework in the design of sophisticated molecular structures.

Identification of Emerging Research Avenues and Untapped Potential

Emerging research avenues for this compound and its derivatives are branching into materials science and medicinal chemistry, indicating significant untapped potential.

In the realm of materials science , the focus is on the development of novel coordination polymers and metal-organic frameworks (MOFs). The dipyridyl ketone scaffold, with its multiple nitrogen coordination sites, is a prime candidate for creating extended structures with interesting catalytic, magnetic, or photophysical properties. The ability of the ligand to adopt different conformations and engage in hydrogen bonding offers a pathway to designing materials with tunable properties.

Another promising area is the exploration of the photophysical and photochemical properties of this compound and its metal complexes. The conjugated system present in the diol tautomer suggests potential for applications in sensors, molecular switches, and photochemically active materials. Investigating the luminescence and photochromic behavior of this compound and its derivatives could lead to the development of new functional molecules.

In medicinal chemistry , while direct studies on this compound are not abundant, the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as macrofilaricidal agents points to the potential of the dipyridyl core in drug discovery. This suggests that derivatives of this compound could be synthesized and screened for a range of biological activities.

Challenges and Opportunities for Future Scholarly Endeavors

Future scholarly endeavors concerning this compound will need to address several challenges, which in turn present significant opportunities for research and development.

A primary challenge lies in the controlled synthesis and functionalization of the this compound molecule. Developing synthetic routes that allow for precise modification of the pyridyl rings and the ethanone bridge is crucial for tuning the compound's properties for specific applications. Overcoming this challenge will open up opportunities to create a diverse library of derivatives for systematic structure-activity relationship studies.

Another challenge is to gain a more comprehensive understanding of the tautomeric equilibrium and how it is influenced by the solid state, different solvents, and the presence of metal ions. This knowledge is fundamental for controlling the structure and, consequently, the function of molecules and materials derived from this compound.

The opportunity for future research is vast. A systematic exploration of the coordination chemistry of this compound and its diol tautomer with a wide range of metal ions is warranted. This could lead to the discovery of new catalysts for organic transformations, as has been seen with other pyridyl-based ligands.

Furthermore, there is a significant opportunity to investigate the application of this compound-based compounds in the development of chemosensors. The nitrogen atoms of the pyridyl rings and the oxygen atoms of the ethanone/diol moiety provide potential binding sites for the selective recognition of cations and anions.

Finally, the biological potential of this class of compounds remains largely unexplored. A concerted effort in medicinal chemistry to synthesize and evaluate derivatives of this compound could lead to the identification of new therapeutic agents.

Q & A

Basic Research Question

  • Single-Crystal XRD : Determines bond lengths (e.g., C=O at 1.21 Å) and packing parameters (e.g., a = 19.647 Å, b = 13.454 Å for nickel complexes) .
  • Solid-State NMR : Probes electronic environments in crystalline phases.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Question

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) in diketone intermediates to track oxygen migration during ring formation .
  • Kinetic Studies : Monitor bromination steps (e.g., pyridinium tribromide in dioxane at 105°C) via HPLC to identify rate-determining steps .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states in cyclocondensation reactions forming imidazo[1,2-a]pyridines .

What challenges arise in the crystallographic refinement of this compound derivatives, and how are they addressed?

Advanced Research Question

  • Disorder Correction : Use SHELXL to refine twinned crystals (e.g., monoclinic vs. orthorhombic systems) by adjusting HKLF 5 instructions .
  • Hydrogen Bonding Ambiguity : Apply Hirshfeld surface analysis to resolve weak interactions (e.g., C–H···O/N) in polymorphic forms .
  • Software Workflow : Combine WinGX and ORTEP-3 for graphical validation of thermal ellipsoids and bond angles .

How can the stability of this compound derivatives be systematically assessed under varying experimental conditions?

Advanced Research Question

  • Accelerated Degradation Studies : Expose derivatives to UV light, humidity, or oxidative buffers. Monitor via LC-MS for decomposition products (e.g., pyridine fragments) .
  • Dynamic DSC : Measure phase transitions (e.g., glass transition T_g) to predict shelf-life in storage .
  • Crystallinity Monitoring : Use powder XRD to detect amorphous-to-crystalline shifts under stress conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.